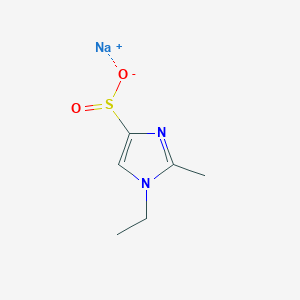

Sodium 1-ethyl-2-methyl-1H-imidazole-4-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 1-ethyl-2-methyl-1H-imidazole-4-sulfinate is a chemical compound with the molecular formula C6H9N2NaO2S. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-ethyl-2-methyl-1H-imidazole-4-sulfinate typically involves the sulfonation of 1-ethyl-2-methylimidazole. This can be achieved through the reaction of 1-ethyl-2-methylimidazole with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the imidazole ring while achieving efficient sulfonation .

Chemical Reactions Analysis

Types of Reactions: Sodium 1-ethyl-2-methyl-1H-imidazole-4-sulfinate can undergo various chemical reactions, including:

Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Reduction: Sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles; reactions are often conducted in polar solvents at elevated temperatures.

Major Products:

Oxidation: Sodium 1-ethyl-2-methyl-1H-imidazole-4-sulfonate.

Reduction: 1-ethyl-2-methylimidazole-4-sulfide.

Substitution: Depending on the nucleophile, various substituted imidazole derivatives.

Scientific Research Applications

Sodium 1-ethyl-2-methyl-1H-imidazole-4-sulfinate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfonated imidazole derivatives.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Industry: Utilized in the production of specialty chemicals and materials, including catalysts and dyes.

Mechanism of Action

The mechanism of action of Sodium 1-ethyl-2-methyl-1H-imidazole-4-sulfinate involves its interaction with various molecular targets. The sulfinate group can act as a nucleophile, participating in reactions with electrophilic species. The imidazole ring can coordinate with metal ions, making it useful in catalytic applications . Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are essential in biological and chemical systems .

Comparison with Similar Compounds

1-ethyl-2-methylimidazole: Lacks the sulfinate group, making it less reactive in sulfonation reactions.

Sodium 1-ethyl-2-methyl-1H-imidazole-4-sulfonate: The oxidized form of Sodium 1-ethyl-2-methyl-1H-imidazole-4-sulfinate, with different reactivity and applications.

1-ethyl-2-methylimidazole-4-sulfide: The reduced form, with distinct chemical properties and uses.

Uniqueness: this compound is unique due to its sulfinate group, which imparts specific reactivity and functionality. This makes it valuable in various chemical transformations and applications that are not feasible with its analogs .

Biological Activity

Sodium 1-ethyl-2-methyl-1H-imidazole-4-sulfinate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and potential therapeutic applications. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered imidazole ring with two nitrogen atoms, an ethyl group at the first position, a methyl group at the second position, and a sulfinic acid functional group at the fourth position. Its molecular formula is C₇H₁₀N₂O₂S, with a molecular weight of approximately 196.20 g/mol.

Biological Activities

The biological activities of this compound can be summarized as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has shown efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria suggest that this compound could serve as a promising candidate for developing new antimicrobial agents .

Antifungal Activity

Similar to its antibacterial properties, this compound has demonstrated antifungal activity. It has been tested against various fungal strains, with results indicating a potential role in treating fungal infections.

Mechanism of Action

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with biological macromolecules such as proteins and enzymes. Interaction studies have utilized techniques like molecular docking and binding affinity assays to elucidate these interactions .

Case Studies

Several studies have evaluated the biological activity of this compound:

- Antibacterial Evaluation : In a study published in PMC, various imidazole derivatives were synthesized and screened for antibacterial activity using microbroth dilution assays. This compound showed promising results against both Gram-positive and Gram-negative bacteria .

- Antifungal Assessment : Another study focused on evaluating the antifungal properties of imidazole derivatives, including this compound. The compound exhibited significant antifungal activity against Candida species, suggesting its potential use in treating fungal infections .

- Synthesis and Characterization : Research detailing the synthesis of this compound highlighted various synthetic pathways that yield high purity and yield rates. This emphasizes the compound's accessibility for further research and application in pharmaceuticals .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Sodium 1-methyl-1H-imidazole-2-sulfinate | Methyl group at position one | Lower molecular weight; different biological activity |

| 2-Methylimidazole | Lacks ethyl group at position one | Commonly used as a ligand in coordination chemistry |

| 5-Chloro-N-(3-chlorophenyl)-1-Ethylimidazole | Chlorine substituent | Enhanced antibacterial properties due to halogen substitution |

This table illustrates how the specific substitution pattern of this compound enhances its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula |

C6H9N2NaO2S |

|---|---|

Molecular Weight |

196.21 g/mol |

IUPAC Name |

sodium;1-ethyl-2-methylimidazole-4-sulfinate |

InChI |

InChI=1S/C6H10N2O2S.Na/c1-3-8-4-6(11(9)10)7-5(8)2;/h4H,3H2,1-2H3,(H,9,10);/q;+1/p-1 |

InChI Key |

MGOJHUCCFNMXAR-UHFFFAOYSA-M |

Canonical SMILES |

CCN1C=C(N=C1C)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.